3,5-difluoro-4-formyl-N-methylbenzamide
Overview
Description
3,5-difluoro-4-formyl-N-methylbenzamide is an organic compound with the molecular formula C9H7F2NO2 It is characterized by the presence of two fluorine atoms, a formyl group, and a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-difluoro-4-formyl-N-methylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with 3,5-difluoro-4-formylbenzoic acid.
Activation: The carboxylic acid group is activated using oxalyl chloride in the presence of dichloromethane and N,N-dimethylformamide at low temperatures (below 10°C).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Using large-scale reactors to handle the reagents and intermediates.
Temperature Control: Maintaining precise temperature control to ensure the reaction proceeds efficiently.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-difluoro-4-formyl-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 3,5-difluoro-4-carboxy-N-methylbenzamide.
Reduction: 3,5-difluoro-4-hydroxymethyl-N-methylbenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-difluoro-4-formyl-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-difluoro-4-formyl-N-methylbenzamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atoms may enhance the compound’s binding affinity to certain targets by increasing its lipophilicity and stability .
Comparison with Similar Compounds
Similar Compounds
3,5-difluoro-4-formylbenzoic acid: Lacks the N-methylbenzamide moiety.
3,5-difluoro-4-hydroxymethyl-N-methylbenzamide: Contains a hydroxymethyl group instead of a formyl group.
3,5-difluoro-4-carboxy-N-methylbenzamide: Contains a carboxylic acid group instead of a formyl group.
Uniqueness
3,5-difluoro-4-formyl-N-methylbenzamide is unique due to the presence of both fluorine atoms and a formyl group, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research applications .
Properties
IUPAC Name |
3,5-difluoro-4-formyl-N-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO2/c1-12-9(14)5-2-7(10)6(4-13)8(11)3-5/h2-4H,1H3,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHDMPFPVYDUQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C(=C1)F)C=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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